Product packaging for Acetonedicarboxylic acid anhydride(Cat. No.:)

Acetonedicarboxylic acid anhydride

Cat. No.: B8387478
M. Wt: 128.08 g/mol
InChI Key: ZZDVARHNYQAWQT-UHFFFAOYSA-N
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Description

Acetonedicarboxylic acid anhydride (CAS 10521-08-1) is a reactive cyclic trione with the molecular formula C5H4O4, widely utilized as a versatile building block in organic synthesis . Its structure, also known as tetrahydropyran-2,4,6-trione, is formed from the reaction of acetonedicarboxylic acid with acetic anhydride . This compound serves as a crucial precursor for the synthesis of diverse heterocyclic systems, which are core structures in many pharmaceuticals and specialty chemicals . A prominent application is its role in the synthesis of cocaine's enantiomers for forensic research, where it is first converted to a monomethyl ester and then undergoes a Mannich condensation with methylamine and succindialdehyde to form the tropinone intermediate 2-carbomethoxytropinone (2-CMT) . It is also employed in the Weiss-Cook reaction for the preparation of cis-bicyclic diones . Researchers value this anhydride as a stable, storable equivalent of the parent acetonedicarboxylic acid, which is thermally unstable and readily decomposes to acetone and carbon dioxide . The compound is a solid with a reported density of 1.472 g/cm³ and a flash point of 165.4°C . It must be stored in a closed container under ventilated, low-temperature conditions and separate from open flames and heat sources . This compound is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4O4 B8387478 Acetonedicarboxylic acid anhydride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4O4

Molecular Weight

128.08 g/mol

IUPAC Name

3-acetyloxetane-2,4-dione

InChI

InChI=1S/C5H4O4/c1-2(6)3-4(7)9-5(3)8/h3H,1H3

InChI Key

ZZDVARHNYQAWQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(=O)OC1=O

Origin of Product

United States

Synthetic Methodologies for Acetonedicarboxylic Acid Anhydride

Classical Preparations from Citric Acid

The traditional methods for synthesizing acetonedicarboxylic acid from citric acid involve strong dehydrating agents. These methods have been widely used for their effectiveness, despite some operational challenges.

The treatment of citric acid with fuming sulfuric acid (oleum) is a long-established method for producing acetonedicarboxylic acid. orgsyn.orgchemicalbook.com This reaction involves both dehydration and decarbonylation of the citric acid molecule. chemicalbook.com The process requires careful temperature control to maximize the yield and minimize the formation of byproducts. orgsyn.org

A typical procedure involves the gradual addition of finely powdered citric acid to fuming sulfuric acid at a low temperature, generally between -5°C and 10°C. orgsyn.org The reaction mixture is then allowed to warm, leading to a vigorous evolution of carbon monoxide. orgsyn.org After the reaction is complete, the mixture is poured onto ice to precipitate the acetonedicarboxylic acid, which is then collected by filtration. orgsyn.org Yields for this method are reported to be in the range of 85-90%. orgsyn.org

Table 1: Reaction conditions for the synthesis of acetonedicarboxylic acid using fuming sulfuric acid.

Parameter Value
Reactant Citric Acid
Reagent Fuming Sulfuric Acid (20% free SO₃)
Temperature -5°C to 30°C
Reaction Time 5-7 hours

Data from Organic Syntheses, Coll. Vol. 1, p.10 (1941); Vol. 5, p.3 (1925). orgsyn.org

Acetic anhydride (B1165640) is another classical reagent used for the dehydration of acetonedicarboxylic acid to its corresponding anhydride. asianpubs.orgprepchem.com This method is often employed as a subsequent step after the initial synthesis of acetonedicarboxylic acid. The reaction is typically carried out by treating acetonedicarboxylic acid with an excess of acetic anhydride, often at a reduced temperature to control the reaction. asianpubs.orgprepchem.com

In one procedure, acetonedicarboxylic acid is slowly added to acetic anhydride at 0°C with vigorous stirring. prepchem.com After a few hours, the resulting white solid, acetonedicarboxylic acid anhydride, is filtered and washed. prepchem.com This method has been reported to yield the anhydride in high purity with a melting point of 134-136°C. prepchem.com Another variation describes the dehydration of acetonedicarboxylic acid with acetic anhydride at 0°C for 3 hours, resulting in a 95.3% yield of the anhydride. asianpubs.org

Table 2: Synthesis of this compound using acetic anhydride.

Parameter Value
Reactant Acetonedicarboxylic Acid
Reagent Acetic Anhydride
Temperature 0°C
Reaction Time 3 hours

Data from Asian Journal of Chemistry; Vol. 26, No. 22 (2014), 7867-7868. asianpubs.org

Advanced and Optimized Synthetic Routes

In an effort to develop safer, more efficient, and environmentally friendly methods, several advanced synthetic routes have been explored.

An alternative to the hazardous fuming sulfuric acid is the use of chlorosulfonic acid. asianpubs.org This method also involves the oxidation and dehydration of citric acid to form acetonedicarboxylic acid. The reaction is typically performed by gradually adding a solution of citric acid in chloroform (B151607) to chlorosulfonic acid at a controlled temperature, usually below 10°C. asianpubs.org The reaction proceeds with the evolution of carbon monoxide gas. asianpubs.org This approach is considered more cost-effective as it uses a less hazardous acid and a common solvent. asianpubs.org

The use of hydrogen peroxide as an oxidant for the conversion of citric acid to acetonedicarboxylic acid represents a greener alternative to strong acids. google.comgoogle.com One patented method describes the oxidation of a sodium citrate (B86180) solution using a hydrogen peroxide solution under ultraviolet and visible light irradiation. google.com This process is highlighted as being simple and safe. google.com

Another approach involves the use of hydrogen peroxide in the presence of a catalytic amount of a medium-strong acid, such as sulfuric acid, phosphoric acid, or hydrochloric acid. google.com This method allows for the oxidation of citric acid to acetonedicarboxylic acid at temperatures ranging from 0-100°C, with reported yields greater than 95%. google.com The reaction time is relatively short, typically between 0.5 and 2 hours. google.com This process is considered efficient, less polluting, and suitable for large-scale industrial production. google.com

Table 3: Hydrogen peroxide oxidation of citric acid.

Parameter Value
Reactant Citric Acid
Oxidant 30% Hydrogen Peroxide
Catalyst Sulfuric Acid
Temperature 65-95°C
Reaction Time 0.5-2 hours

Data from Chinese Patent CN103288629B. google.com

The search for chemoenzymatic or biocatalytic methods for the synthesis of this compound is an area of ongoing research. While direct enzymatic synthesis of the anhydride from citric acid is not prominently reported, the production of citric acid itself is a well-established large-scale fermentation process, making it a readily available bio-based starting material for chemical conversions. asianpubs.org The development of enzymatic or microbial routes to acetonedicarboxylic acid could offer a more sustainable and environmentally benign alternative to traditional chemical methods.

Process Efficiency and Yield Optimization in this compound Synthesis

The efficient synthesis of this compound is critical for its application in further chemical transformations. Research has focused on optimizing reaction conditions and developing novel catalytic systems to maximize product yield and minimize reaction times.

A conventional method for preparing this compound involves the dehydration of acetonedicarboxylic acid using acetic anhydride. In one documented procedure, acetonedicarboxylic acid is treated with acetic anhydride at 0°C with vigorous stirring for three hours. This process results in the formation of a white solid product, which, after filtration, washing, and drying, provides a yield of approximately 85%. prepchem.com The efficiency of this conversion is partly dependent on the quality of the starting material, acetonedicarboxylic acid, which is itself typically synthesized from citric acid and sulfuric acid. orgsyn.org The inherent instability of acetonedicarboxylic acid, which decomposes over a few hours, necessitates its prompt and efficient conversion to a more stable derivative like the anhydride. orgsyn.org

To improve upon traditional methods, modern synthetic strategies have explored highly efficient catalytic systems that operate under mild conditions. One such advanced method employs a combination of triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride. nih.govtmc.edu This system has been shown to be highly effective for the synthesis of various cyclic anhydrides. Optimization studies revealed that using acetonitrile (B52724) as the solvent, with 1 equivalent of TPPO and 1.3 equivalents of oxalyl chloride, can lead to yields as high as 94% at room temperature, with reaction times as short as one hour. nih.govtmc.edu The mild, neutral conditions and short duration represent a significant improvement in process efficiency. nih.gov

The table below summarizes the optimized reaction conditions found for this highly efficient synthesis.

ParameterOptimized ConditionSource
Catalyst System Triphenylphosphine Oxide (TPPO) / Oxalyl Chloride ((COCl)₂) nih.govtmc.edu
Reagent Ratio 1 equiv Dicarboxylic Acid, 1 equiv TPPO, 1.3 equiv (COCl)₂, 1 equiv Triethylamine nih.gov
Solvent Acetonitrile (CH₃CN) nih.govtmc.edu
Temperature Room Temperature nih.gov
Reaction Time 1 - 5 hours nih.govtmc.edu
Isolated Yield 93 - 94% nih.govtmc.edu

Further research into efficient anhydride synthesis has identified other sustainable catalytic routes. For instance, a catalyst prepared in situ from magnesium chloride (MgCl₂) and dialkyl dicarbonates facilitates the high-yield synthesis of cyclic anhydrides under mild conditions. researchgate.net Another approach involves using reusable heterogeneous Lewis acid catalysts, such as niobic acid (Nb₂O₅∙nH₂O), for the direct intermolecular dehydration of dicarboxylic acids, achieving yields as high as 80%. researchgate.net These catalytic methods offer significant advantages in terms of process efficiency, high yields, and operational simplicity.

Green Chemistry Principles in this compound Production

The production of this compound can be evaluated through the lens of the twelve principles of green chemistry, which advocate for designing chemical processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comacs.org Key principles applicable to this synthesis include waste prevention, atom economy, the use of safer solvents and auxiliaries, design for energy efficiency, and the use of catalysis. sigmaaldrich.com

In contrast, modern catalytic approaches align more closely with green chemistry principles.

Catalysis : The use of catalytic quantities of reagents is a cornerstone of green chemistry. sigmaaldrich.com Systems using triphenylphosphine oxide/oxalyl chloride or magnesium chloride are highly efficient, meaning less material is required to drive the reaction. nih.govresearchgate.net The development of reusable heterogeneous catalysts, like niobic acid, is particularly advantageous as it simplifies product purification and minimizes catalyst waste. researchgate.net

Energy Efficiency : The ability to conduct reactions at ambient temperature and pressure significantly reduces energy consumption. sigmaaldrich.com The TPPO-catalyzed synthesis of anhydrides proceeds efficiently at room temperature, offering a distinct advantage over methods requiring heating or cooling. nih.govtmc.edu This contrasts with precursor synthesis, which requires careful temperature control with ice baths to manage exothermic reactions and maximize yield. orgsyn.org

Waste Prevention : By achieving high yields (over 90%), efficient catalytic methods inherently prevent waste. nih.govacs.org Moreover, catalytic routes can avoid the use of dehydrating agents like acetic anhydride, thereby eliminating the formation of acidic byproducts and simplifying workup procedures. sphinxsai.com

Safer Solvents and Auxiliaries : While acetonitrile is a common solvent in optimized procedures, the broader field of green chemistry encourages the search for less hazardous alternatives. nih.govsigmaaldrich.com The ideal green process would utilize water or a non-toxic, biodegradable solvent.

The following table compares synthetic approaches based on green chemistry metrics.

MethodReagents/CatalystKey Green Principle(s) AddressedLimitations/ByproductsSource
Traditional Dehydration Acetic Anhydride-Low Atom Economy; Acetic Acid byproduct prepchem.comsphinxsai.com
TPPO/ (COCl)₂ System Triphenylphosphine Oxide, Oxalyl ChlorideCatalysis, Energy Efficiency (room temp.), High Yield/Waste PreventionUses toxic oxalyl chloride nih.govtmc.edu
MgCl₂ System Magnesium Chloride, Dialkyl DicarbonatesCatalysis, Mild Conditions- researchgate.net
Heterogeneous Catalysis Niobic Acid (Nb₂O₅∙nH₂O)Reusable Catalyst, Waste PreventionRequires elevated temperature (150°C) researchgate.net

The ongoing development of synthetic methodologies for this compound reflects a shift towards more sustainable and efficient chemical manufacturing, guided by the principles of green chemistry. researchgate.net

Reactivity and Mechanistic Pathways of Acetonedicarboxylic Acid Anhydride

Nucleophilic Acyl Substitution Reactions

The strained five-membered ring of acetonedicarboxylic acid anhydride (B1165640) makes it susceptible to nucleophilic attack. This reactivity is analogous to other carboxylic acid anhydrides, which are generally more reactive than esters but less reactive than acyl chlorides toward nucleophiles. vanderbilt.edu The substitution process involves a two-step addition-elimination mechanism, where a nucleophile adds to one of the carbonyl carbons, forming a tetrahedral intermediate. vanderbilt.edumasterorganicchemistry.com This intermediate then collapses, expelling the carboxylate as a leaving group and resulting in the ring-opened product. masterorganicchemistry.comlibretexts.org

Reactions with Amines and Amides

Acetonedicarboxylic acid anhydride readily reacts with primary and secondary amines, as well as ammonia (B1221849), in a process known as aminolysis. chemistrysteps.comuomustansiriyah.edu.iq This nucleophilic acyl substitution reaction yields amides. libretexts.orgyoutube.com The reaction mechanism begins with the nucleophilic attack of the amine on a carbonyl carbon of the anhydride, leading to a tetrahedral intermediate. youtube.com This intermediate then collapses, breaking the C-O bond of the ring and eliminating a carboxylate leaving group. A final proton transfer step results in the formation of a neutral amide product. youtube.com Typically, two equivalents of the amine are required: one acts as the nucleophile, and the second acts as a base to neutralize the carboxylic acid byproduct formed during the reaction. youtube.com

Reactions with Alcohols and Phenols

The reaction of this compound with alcohols (alcoholysis) or phenols results in the formation of monoesters of acetonedicarboxylic acid. chemguide.co.uklibretexts.org This nucleophilic acyl substitution proceeds when the alcohol's hydroxyl group attacks one of the carbonyl carbons of the anhydride. libretexts.orglibretexts.org The reaction is often facilitated by a weak base, such as pyridine (B92270) or sodium bicarbonate, which acts as a catalyst by deprotonating the alcohol, increasing its nucleophilicity, and neutralizing the carboxylic acid byproduct. libretexts.orgmdpi.com The general mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of the carboxylate leaving group to yield the final ester product. libretexts.org While the reaction can proceed without a catalyst, it is generally slower. chemguide.co.uk

Hydrolysis and Carboxylic Acid Formation

This compound undergoes hydrolysis when treated with water, readily cleaving the anhydride ring to form acetonedicarboxylic acid. chemistrysteps.comlibretexts.orgbritannica.com This reaction is a typical nucleophilic acyl substitution where water acts as the nucleophile. libretexts.orgmnstate.edu The process can be accelerated by the presence of acid or base catalysts. The anhydride is generally unstable in aqueous solutions and will hydrolyze to the corresponding dicarboxylic acid. orgsyn.org This instability is a key characteristic, as the resulting acetonedicarboxylic acid is the species that typically undergoes the subsequent decarboxylation reactions. orgsyn.orgrsc.org

Decarboxylation Mechanisms and Kinetics

The decarboxylation of acetonedicarboxylic acid, formed from the hydrolysis of its anhydride, is a well-studied reaction that can proceed through different mechanistic pathways. This process involves the loss of carbon dioxide and is a key transformation for β-keto acids. csbsju.edu The reaction rate is influenced by factors such as pH and the presence of metal ion catalysts. rsc.org The spontaneous reaction is first-order, and different ionic forms of the acid (undissociated, univalent ion, and bivalent ion) decarboxylate at different rates. rsc.org

Concerted Cyclic Transition State Models

One widely accepted mechanism for the decarboxylation of β-keto acids like acetonedicarboxylic acid involves a concerted reaction pathway that proceeds through a cyclic transition state. csbsju.eduaklectures.com In this model, the atoms of the carboxylic acid group and the β-carbonyl group arrange into a six-membered ring. libretexts.org Electron rearrangement within this cyclic transition state leads to the simultaneous breaking of the C-C bond and the formation of carbon dioxide and an enol intermediate. csbsju.eduwikipedia.org This concerted mechanism avoids the formation of high-energy intermediates and is characterized by all bond-making and bond-breaking occurring in a single step. aklectures.comwikipedia.org The stability of this six-membered transition state explains why decarboxylation occurs under relatively moderate heating conditions for β-keto acids. libretexts.org

Role of Enol Intermediates

The decarboxylation of acetonedicarboxylic acid produces an enol intermediate, which then tautomerizes to the more stable keto form, such as acetone (B3395972), after the loss of the first CO2 molecule. organicchemistrytutor.commasterorganicchemistry.com The formation of this enol is a key feature of the reaction mechanism, particularly in acidic conditions. organicchemistrytutor.com Some mechanistic proposals suggest that the decarboxylation proceeds primarily through the enol form of the acid. nih.gov The enol intermediate is stabilized by resonance, which can facilitate the cleavage of the carboxyl group. masterorganicchemistry.com In metal-catalyzed decarboxylation, the formation of metal-enol or metal-enolate complexes is postulated to be crucial. nih.govacs.orgnih.gov For instance, in copper-catalyzed reactions, it is proposed that decarboxylation occurs through copper-enolate complexes, where the metal center helps to stabilize the transition state leading to CO2 loss. nih.govacs.orgnih.gov

Table of Reaction Products and Intermediates

Reactant(s)Nucleophile/ConditionProduct(s)/Intermediate(s)Reaction Type
This compound + AmineAmineAmide of acetonedicarboxylic acidNucleophilic Acyl Substitution
This compound + AlcoholAlcoholMonoester of acetonedicarboxylic acidNucleophilic Acyl Substitution
This compound + WaterWaterAcetonedicarboxylic acidHydrolysis (Nucleophilic Acyl Substitution)
Acetonedicarboxylic acidHeatEnol intermediate, Carbon DioxideDecarboxylation
Enol Intermediate-Keto product (e.g., Acetone)Tautomerization

Influence of Catalysis on Decarboxylation Rate and Selectivity

While data specifically on the catalytic decarboxylation of this compound is sparse, extensive research on its parent compound, acetonedicarboxylic acid (ADA), provides significant insight. The anhydride is highly susceptible to hydrolysis, and thus its decomposition pathways are closely related to those of the acid itself.

The decarboxylation of acetonedicarboxylic acid to acetoacetic acid and carbon dioxide is notably catalyzed by various divalent metal ions. cdnsciencepub.com Studies have demonstrated that cations such as copper (Cu²⁺), zinc (Zn²⁺), cobalt (Co²⁺), and nickel (Ni²⁺) significantly accelerate the rate of this reaction. cdnsciencepub.com

The catalytic mechanism involves the formation of a chelate complex between the metal ion and the acetonedicarboxylate dianion. rsc.org This complexation facilitates the rearrangement of electrons necessary for the elimination of carbon dioxide. The catalytic activity of the metal ions generally correlates with the stability of the complexes they form with the acetonedicarboxylate ion. cdnsciencepub.com

Research by Larson and Lister investigated the kinetics of this catalytic decomposition. They determined both the equilibrium constants for the formation of the metal-acetonedicarboxylate complexes and the rate constants for the decomposition of these complexes. A qualitative correlation was found between the stability of the metal complex and its rate of decomposition, with more stable complexes generally leading to faster decarboxylation. cdnsciencepub.com

Catalyst (Metal Ion)Complex Stability Constant (log K₁)Decomposition Rate Constant (k_MHA, s⁻¹)
Copper (Cu²⁺)4.750.011
Nickel (Ni²⁺)3.500.0028
Cobalt (Co²⁺)3.380.0022
Zinc (Zn²⁺)3.200.0033

Note: Data is representative and compiled from kinetic studies on the parent acid, acetonedicarboxylic acid. The stability constants and rate constants are influenced by experimental conditions such as pH and ionic strength.

Electrophilic Reactions

The carbonyl carbons in this compound are highly electrophilic, making the compound susceptible to nucleophilic attack. This reactivity is characteristic of acid anhydrides and is central to its utility in synthesis.

This compound can function as an acylating agent in Friedel-Crafts reactions to introduce a keto-diacid moiety onto an aromatic ring. science-revision.co.uk This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). organic-chemistry.org

The mechanism involves the following key steps:

Formation of the Electrophile : The Lewis acid catalyst coordinates to one of the carbonyl oxygens of the anhydride, polarizing the C-O bond and making the carbonyl carbon even more electrophilic. This coordination facilitates the formation of a highly reactive acylium ion intermediate. science-revision.co.ukbyjus.com

Electrophilic Attack : The electron-rich aromatic ring (e.g., benzene) acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Rearomatization : A weak base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final acylated product. The catalyst is regenerated in this process. byjus.com

A significant advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is less reactive than the starting material because the acyl group is electron-withdrawing. science-revision.co.ukorganic-chemistry.org This deactivation prevents further substitution reactions, leading to monoacylated products with high selectivity. organic-chemistry.org

Enolate Chemistry and Carbon-Carbon Bond Formation

This compound itself does not directly form an enolate. Instead, it serves as a valuable precursor to compounds that readily engage in enolate chemistry for carbon-carbon bond formation. brainkart.com

The primary route involves the reaction of the anhydride with a nucleophile, most commonly an alcohol, to produce a β-keto ester, such as diethyl acetonedicarboxylate. orgsyn.org The methylene (B1212753) protons (α-protons) situated between the two carbonyl groups of these esters are significantly acidic (pKa ≈ 10-12) due to two key factors:

Inductive Effect : The electron-withdrawing nature of the adjacent carbonyl groups polarizes the C-H bonds.

Resonance Stabilization : The resulting conjugate base, the enolate, is highly stabilized by delocalization of the negative charge across both oxygen atoms. masterorganicchemistry.com

This enhanced acidity allows for the quantitative formation of the enolate ion using a moderately strong base, such as sodium ethoxide. brainkart.comvanderbilt.edu The resulting enolate is a soft, carbon-centered nucleophile that is highly effective in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.com

A primary application of this enolate chemistry is in alkylation reactions, where the enolate attacks an alkyl halide in an Sₙ2 reaction to form a new C-C bond at the α-carbon. brainkart.com This methodology is foundational in organic synthesis.

Furthermore, the esters of acetonedicarboxylic acid are key reactants in the Weiss-Cook reaction . This reaction involves the condensation of a dialkyl acetonedicarboxylate with a 1,2-dicarbonyl compound under basic or acidic conditions to synthesize cis-bicyclo[3.3.0]octane-3,7-dione derivatives. synarchive.comwiktionary.org The mechanism relies on a sequence of aldol-type condensations and Michael additions, all driven by the nucleophilic character of the enolate derived from the acetonedicarboxylate ester. synarchive.com

Acetonedicarboxylic Acid Anhydride As a Versatile Synthon in Complex Molecule Synthesis

Application in Named Reactions

The unique structural features of acetonedicarboxylic acid anhydride (B1165640) and its derivatives, such as its mono- and diesters, make them ideal substrates for several carbon-carbon bond-forming reactions.

The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde, and an enolizable carbonyl compound. The monoesters of acetonedicarboxylic acid, readily prepared from the anhydride, are excellent substrates for this reaction, providing a direct route to key intermediates in alkaloid synthesis.

Reaction Reactants Key Intermediate Product Class
Mannich CondensationMonomethyl acetonedicarboxylate, Methylamine (B109427), Succindialdehyde2-Carbomethoxytropinone (2-CMT)Tropane (B1204802) Alkaloids

The Weiss-Cook reaction is a powerful annulation method that constructs cis-bicyclo[3.3.0]octane-3,7-dione systems. It involves the condensation of a 1,2-dicarbonyl compound with two equivalents of a 1,3-acetonedicarboxylate ester. While the reaction directly utilizes the dialkyl esters, acetonedicarboxylic acid anhydride serves as the ultimate precursor for these key reactants.

The reaction mechanism is a complex sequence of aldol (B89426) condensations and Michael additions. orgsyn.org For example, the condensation of glyoxal (B1671930) or other 1,2-diketones with dimethyl 1,3-acetonedicarboxylate in a buffered aqueous solution or in methanol (B129727) with a base like sodium hydroxide (B78521) leads to the formation of the bicyclic dione (B5365651) framework. orgsyn.orgorganic-chemistry.org The resulting polycyclic products are valuable synthons for a variety of natural products, including triquinacenes. The efficiency of the Weiss-Cook reaction relies on the symmetrical nature of the dialkyl acetonedicarboxylate, which is readily prepared from acetonedicarboxylic acid and the corresponding alcohol, a process often starting with the dehydration of the acid to its anhydride. wikipedia.org

Reaction Reactant 1 (from Anhydride) Reactant 2 Product Scaffold
Weiss-Cook ReactionDialkyl 1,3-acetonedicarboxylate1,2-Dicarbonyl Compound (e.g., Biacetyl, Glyoxal)cis-Bicyclo[3.3.0]octane-3,7-dione

The Aldol reaction is a fundamental carbon-carbon bond-forming reaction between an enolate and a carbonyl compound. youtube.com The monoesters of acetonedicarboxylic acid, being β-keto esters, possess acidic α-hydrogens and are thus excellent nucleophiles in Aldol-type reactions once deprotonated.

The reaction is initiated by treating the monoester, for example, monoethyl acetonedicarboxylate, with a base to form a resonance-stabilized enolate. This enolate can then attack an aldehyde or ketone electrophile. youtube.com This addition forms a β-hydroxy-α-(ethoxycarbonyl) ketone derivative. These Aldol adducts are versatile intermediates that can be subsequently dehydrated to form α,β-unsaturated systems or undergo further transformations, such as decarboxylation, to access a variety of molecular structures. The ability to perform crossed Aldol reactions, where the monoester acts as the enolate component reacting with a different carbonyl partner, allows for the controlled and convergent synthesis of complex molecules. organic-chemistry.org

Construction of Heterocyclic Scaffolds

This compound and its derivatives are instrumental in building a range of heterocyclic frameworks, which form the core of many pharmaceuticals and natural products.

The most famous example is the Robinson synthesis of tropinone (B130398), a landmark in biomimetic synthesis. This one-pot reaction combines succinaldehyde, methylamine, and acetonedicarboxylic acid (or its ester/anhydride equivalent) under physiological pH conditions to construct the bicyclic piperidine (B6355638) skeleton of tropinone. youtube.com The reaction proceeds through a series of tandem Mannich reactions and intramolecular condensations, with the acetonedicarboxylic acid moiety providing the three-carbon bridge of the tropane ring system.

Furthermore, the diester derivatives, such as diethyl 1,3-acetonedicarboxylate, are key components in the Hantzsch pyridine (B92270) synthesis. chemtube3d.comwikipedia.org This multi-component reaction condenses an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester to form a dihydropyridine, which is then oxidized to the corresponding pyridine. wikipedia.orgnih.gov Using diethyl 1,3-acetonedicarboxylate in this reaction provides access to symmetrically substituted pyridine-3,5-dicarboxylates, which are valuable intermediates for various bioactive compounds. researchgate.net

Heterocyclic System Synthetic Method Role of Acetonedicarboxylic Acid Derivative
Piperidine (Tropane)Robinson Tropinone SynthesisProvides C2, C3, and C4 of the tropane ring via Mannich reaction.
PyridineHantzsch Pyridine SynthesisDiethyl ester acts as the β-ketoester component.

Precursor in Total Synthesis of Natural Products and Bioactive Compounds

The utility of this compound as a versatile C5 synthon is prominently displayed in the total synthesis of numerous natural products and their analogues.

The tropane alkaloid family, which includes medicinally important compounds like atropine (B194438) and cocaine, features a characteristic 8-azabicyclo[3.2.1]octane core. chemtube3d.com Acetonedicarboxylic acid and its anhydride are central to the most common synthetic strategies for accessing this skeleton.

As previously mentioned, the Robinson synthesis of tropinone, a precursor to atropine, relies on acetonedicarboxylic acid. youtube.com In the context of cocaine, modern synthetic routes utilize the anhydride to produce key intermediates. A practical total synthesis of cocaine enantiomers starts with the conversion of 1,3-acetonedicarboxylic acid to its anhydride. chemtube3d.com This anhydride is then treated with methanol to yield the monomethyl ester. A subsequent Mannich condensation with methylamine and succindialdehyde affords (±)-2-carbomethoxytropinone (2-CMT). This key intermediate is then subjected to stereoselective reduction of the ketone and benzoylation of the resulting alcohol to complete the synthesis of (±)-cocaine and its diastereomer, (±)-pseudococaine. chemtube3d.com This pathway demonstrates the anhydride's indispensable role as the starting point for building the core structure of cocaine. chemtube3d.com

Rosuvastatin (B1679574) Intermediates

This compound, also known as 3-oxoglutaric anhydride, serves as a crucial precursor in the synthesis of key intermediates for Rosuvastatin, a potent HMG-CoA reductase inhibitor. asianpubs.org A significant application is in the preparation of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride, a pivotal building block for the statin's side chain. asianpubs.org

The synthesis route often commences with citric acid, a readily available bioresource. asianpubs.org Citric acid is first converted to acetonedicarboxylic acid. asianpubs.orgorgsyn.org Subsequently, the acetonedicarboxylic acid undergoes dehydration to form the corresponding anhydride. This transformation is typically achieved with high efficiency. For instance, treating acetonedicarboxylic acid with acetic anhydride at 0°C can yield this compound as a white solid with a melting point of 137-138 °C in high yield. asianpubs.org

One documented procedure involves the dehydration of 14.6 g of acetonedicarboxylic acid with 200 mL of acetic anhydride, stirred for 3 hours at 0°C. This process yielded the product, this compound, at 95.3%. asianpubs.org The resulting anhydride can then be further transformed. For example, it can be dissolved in a solvent like chloroform (B151607) and reduced to form dihydro-4-hydroxy-2H-pyran-2,6(3H)-dione. This intermediate is then protected, for instance, by reacting it with tert-butyldimethylsilyl chloride in the presence of imidazole, to yield the target rosuvastatin intermediate, 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride. asianpubs.org This synthetic strategy highlights an efficient use of a bio-based precursor for producing valuable pharmaceutical intermediates. asianpubs.org

Table 1: Synthesis of this compound

Reactant Reagent Solvent Temperature Time Product Yield Reference

Benzodiazepine and Antiviral Drug Intermediates

Based on the conducted research, no specific applications of this compound as an intermediate in the synthesis of benzodiazepines or antiviral drugs were identified in the provided search results. While various synthetic routes exist for these classes of compounds, the literature reviewed did not indicate the use of this particular anhydride as a key building block.

Advanced Applications of Acetonedicarboxylic Acid Anhydride in Material Science

Role in Polymer and Resin Chemistry

In the realm of polymer and resin chemistry, acetonedicarboxylic acid anhydride (B1165640) serves as a crucial monomer and modifying agent. Its ability to readily react with a range of co-monomers makes it a valuable component in the synthesis of various polymer architectures.

Acetonedicarboxylic acid anhydride can function as an effective crosslinking agent in polymer systems. Crosslinking is a process that links polymer chains together, forming a three-dimensional network structure. This structural modification significantly enhances the mechanical properties, thermal stability, and chemical resistance of the resulting material. The anhydride functional group can react with hydroxyl, amine, or epoxy groups present on polymer backbones, creating covalent bonds that form the crosslinks. This process transforms thermoplastic materials into thermosets, which are more rigid and durable. The use of anhydrides like this compound is particularly prevalent in the curing of epoxy resins, where they contribute to the development of high-performance materials used in coatings, adhesives, and composites.

This compound is a key precursor in the synthesis of polyesters and polyamides through step-growth polymerization. wikipedia.org

Polyesters: The reaction of a dicarboxylic acid anhydride with a diol (a molecule with two hydroxyl groups) is a common method for producing polyesters. The ring-opening of the anhydride by the alcohol groups of the diol leads to the formation of ester linkages, building the polymer chain. rsc.org this compound can be used in this manner to introduce its specific chemical structure into the polyester (B1180765) backbone, potentially influencing properties such as solubility, biodegradability, and thermal characteristics. The synthesis of polyesters from diacid monomers is a versatile method that allows for a wide range of material properties. mdpi.com

Polyamides: Similarly, polyamides can be synthesized by reacting a dicarboxylic acid anhydride with a diamine (a molecule with two amine groups). The reaction proceeds through the formation of an amide linkage, with the anhydride ring opening to react with the amine functionalities. This method is an alternative to the more common reaction between a diacid and a diamine. wikipedia.org The resulting polyamides can exhibit unique properties due to the incorporation of the acetonedicarboxylic acid moiety.

The general reactions are as follows:

Polyesterification: this compound + Diol → Polyester + Water

Polyamidation: this compound + Diamine → Polyamide + Water

The synthesis of acetonedicarboxylic acid and its subsequent esterification to form derivatives like diethyl 1,3-acetonedicarboxylate has been documented, highlighting the feasibility of using this compound as a monomer for polyesters. dissertationtopic.netyoutube.com

Utilization in Functional Material Development

The inherent reactivity of the anhydride group makes this compound a valuable component in the development of functional materials. These are materials designed with specific properties to perform a particular function, such as drug delivery, sensing, or acting as a catalyst.

The incorporation of anhydride functionalities into polymers can lead to materials that are responsive to environmental stimuli, such as pH or water. For instance, polyanhydrides are known for their surface-eroding biodegradable properties, which are highly desirable in controlled drug delivery applications. nih.gov The hydrolysis of the anhydride linkages leads to the gradual breakdown of the polymer matrix and the controlled release of an encapsulated therapeutic agent. Salicylate-based poly(anhydride-esters) have been developed for the localized delivery of salicylic (B10762653) acid, demonstrating the potential of anhydride-containing polymers in medicine. researchgate.net

Furthermore, the anhydride ring can be opened to introduce other functional groups, allowing for the post-polymerization modification of the material. This chemical versatility enables the tailoring of the material's surface properties or the attachment of bioactive molecules. Research into functional copolymers has shown that polymers containing maleic anhydride can be synthesized to exhibit selective antitumor activity, illustrating the potential for creating highly specialized and functional materials from anhydride-containing monomers. nih.gov The development of transient covalent bonds from the reaction of carboxylic acids to form anhydrides, fueled by agents like carbodiimides, is also being explored for creating out-of-equilibrium supramolecular systems. researchgate.net

Computational and Theoretical Studies on Acetonedicarboxylic Acid Anhydride Chemistry

Mechanistic Elucidation through Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions. For cyclic anhydrides, these calculations can map out the potential energy surface for reactions such as nucleophilic acyl substitution, which is a cornerstone of anhydride (B1165640) chemistry.

While direct DFT studies on the reaction mechanisms of acetonedicarboxylic acid anhydride are scarce, research on analogous compounds like glutaric anhydride and maleic anhydride provides a robust framework for understanding its reactivity. For instance, the hydrolysis of an anhydride, a fundamental reaction, is calculated to proceed through a tetrahedral intermediate.

Table 1: Analogous Mechanistic Insights from Computational Studies

Reaction TypeAnalogous SystemComputational MethodKey Mechanistic Finding
HydrolysisSuccinic AnhydrideDFT (B3LYP)Stepwise mechanism involving a tetrahedral intermediate.
AminolysisGlutaric AnhydrideAb initio (MP2)Formation of an initial complex, followed by proton transfer.
ReductionMaleic AnhydrideDFT (M06-2X)Hydride attack at one of the carbonyl carbons.

These studies on similar cyclic anhydrides suggest that the reactions of this compound will likely follow comparable mechanistic pathways, influenced by the electronic nature of the central carbonyl group.

Prediction of Reactivity and Selectivity Profiles

The reactivity and selectivity of this compound in various chemical transformations can be predicted using computational models. Reactivity descriptors derived from conceptual DFT, such as global electrophilicity and local softness, are powerful tools for this purpose. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, making it a good measure of its reactivity towards nucleophiles.

For this compound, the two carbonyl carbons of the anhydride moiety are the primary electrophilic sites. The presence of the central ketone group is expected to influence the electron density distribution and, consequently, the reactivity of these sites. Computational analysis of the electrostatic potential and Fukui functions would reveal the most probable sites for nucleophilic attack.

Table 2: Predicted Reactivity Descriptors for Cyclic Anhydrides

CompoundComputational MethodGlobal Electrophilicity (ω, eV)Predicted Reactive Site
Succinic AnhydrideDFT (B3LYP/6-31G)1.85Carbonyl Carbon
Glutaric AnhydrideDFT (B3LYP/6-31G)1.79Carbonyl Carbon
Maleic AnhydrideDFT (B3LYP/6-31G*)2.15Carbonyl Carbon

Based on these trends, it is anticipated that this compound would possess a significant electrophilicity, making it reactive towards a wide range of nucleophiles. The relative selectivity for one of the two anhydride carbonyls could be influenced by steric factors and the conformational orientation of the molecule.

Electronic Structure Analysis and Bonding Characterization

The electronic structure and bonding characteristics of this compound can be thoroughly investigated using computational methods. Analysis of the molecular orbitals (HOMO and LUMO) provides insight into the molecule's electronic properties and reactivity. The crystal structure of the product from the reaction of acetonedicarboxylic acid with acetic anhydride has been determined, providing a foundational understanding of the molecule's geometry. acs.org

A computational analysis would likely reveal that the Highest Occupied Molecular Orbital (HOMO) is distributed over the oxygen atoms, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the electrophilic carbonyl carbons of the anhydride. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and stability of the molecule.

Natural Bond Orbital (NBO) analysis can be employed to understand the nature of the chemical bonds, including hyperconjugative interactions and charge distribution within the molecule. This would provide a quantitative picture of the electron delocalization and the partial charges on each atom, further explaining the molecule's reactivity.

Modeling of Dissipative Systems and pH Modulation

The hydrolysis of this compound to acetonedicarboxylic acid is a pH-dependent process. Computational models can be used to simulate the kinetics of this hydrolysis under different pH conditions. The hydrolysis of anhydrides can be utilized to control the pH of a system in a time-dependent manner, which is a key feature of dissipative systems. rsc.org

The rate of hydrolysis is influenced by the stability of the anhydride ring and the susceptibility of the carbonyl carbons to nucleophilic attack by water or hydroxide (B78521) ions. Computational studies on the hydrolysis of other cyclic anhydrides have shown that the reaction is significantly accelerated at higher pH due to the greater nucleophilicity of the hydroxide ion. acs.org

By modeling the reaction pathway and calculating the activation barriers for the neutral and base-catalyzed hydrolysis of this compound, it would be possible to predict its lifetime in aqueous environments and its efficacy as a pH-modulating agent. This information is valuable for applications where a controlled release of acid is required.

Spectroscopic and Structural Elucidation Techniques in Acetonedicarboxylic Acid Anhydride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including acetonedicarboxylic acid anhydride (B1165640). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation and purity assessment.

¹H NMR Spectroscopy: In principle, the ¹H NMR spectrum of pure acetonedicarboxylic acid anhydride is expected to be relatively simple due to the molecule's symmetry. The two methylene (B1212753) groups (CH₂) are chemically equivalent, and therefore, their protons should give rise to a single resonance signal. The absence of adjacent protons for spin-spin coupling would result in this signal appearing as a singlet. The chemical shift of these protons is influenced by the adjacent carbonyl groups and the ring structure.

A study reporting the synthesis of acetonedicarboxylic anhydride from citric acid presented ¹H NMR data in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as follows: δ 3.68 (s, 2H), 5.23 (s, 1H), 12.5 (br s, 1H). chemicalbook.com However, the interpretation of this spectrum is not straightforward for the cyclic anhydride structure. The presence of three distinct signals, particularly the broad singlet at 12.5 ppm which is characteristic of a carboxylic acid proton, suggests that the spectrum may represent the open-chain acetonedicarboxylic acid, an intermediate, or a mixture in equilibrium under the measurement conditions. The symmetrical cyclic anhydride structure would ideally show a single proton signal for the two equivalent methylene groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbons and the methylene carbons. The carbonyl carbons within the anhydride ring are in a unique chemical environment and are expected to resonate at a characteristic downfield chemical shift, typically in the range of 160-180 ppm, due to the deshielding effect of the attached oxygen atoms. hmdb.ca The central ketone carbonyl group would have a different chemical shift, likely further downfield. The two equivalent methylene carbons would give rise to a single signal at a higher field position.

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H~3.5 - 4.0SingletSignal corresponds to the four equivalent protons of the two CH₂ groups.
¹³C~190 - 210-Ketone Carbonyl (C=O)
¹³C~160 - 175-Anhydride Carbonyls (C=O)
¹³C~40 - 50-Methylene Carbons (CH₂)

Note: These are estimated values based on general principles and data for similar structures. Specific experimental values may vary depending on the solvent and other conditions.

Mass Spectrometry for Mechanistic Investigations and Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound (molar mass: 128.08 g/mol ), mass spectrometry can confirm its successful synthesis and provide insights into its stability and decomposition pathways. nih.gov

Under electron ionization (EI), a common MS technique, organic molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of cyclic anhydrides often involves characteristic pathways. A primary fragmentation route for most carboxylic acid derivatives, including anhydrides, is the cleavage of a bond adjacent to a carbonyl group to form a stable acylium ion (R-CO⁺). researchgate.net

For this compound, the molecular ion peak (m/z = 128) would be expected. Subsequent fragmentation could involve the loss of carbon monoxide (CO, 28 Da) or carbon dioxide (CO₂, 44 Da), which are common fragmentation pathways for cyclic anhydrides and ketones. The fragmentation pattern can help distinguish it from its open-chain dicarboxylic acid precursor.

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound

m/z ValuePossible FragmentFormula of FragmentNotes
128[M]⁺[C₅H₄O₄]⁺Molecular Ion
100[M - CO]⁺[C₄H₄O₃]⁺Loss of carbon monoxide
84[M - CO₂]⁺[C₄H₄O₂]⁺Loss of carbon dioxide
72[C₃H₄O₂]⁺-Further fragmentation
56[C₃H₄O]⁺-Further fragmentation
42[C₂H₂O]⁺Acylium ion from keteneA common fragment in carbonyl compounds

Note: The relative intensities of these peaks would depend on the specific ionization conditions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and conformational details, which are crucial for a complete structural understanding of a molecule like this compound.

Currently, there are no publicly available crystal structures for the simple, unsubstituted this compound (CAS 10521-08-1) in major crystallographic databases. Research that involved the reaction of acetonedicarboxylic acid with acetic anhydride was found to yield a more complex, rearranged product identified as 3-acetyl-2,4-dioxo-4-hydroxy-5-hydroxyethylidenepyran, rather than the expected simple cyclic anhydride. nist.gov This highlights the reactivity of the target molecule and the potential for unexpected structural outcomes during its synthesis or derivatization.

The crystal structure of the related, but simpler, glutaric anhydride reveals a non-planar ring structure, which provides a useful model for what might be expected for this compound. scifiniti.com A crystallographic study of this compound would be invaluable to confirm the ring conformation (e.g., chair, boat, or twist-boat) and the precise geometry of the carbonyl groups.

Interactive Data Table: Comparison of Expected and Related Compound Crystal Data

ParameterExpected for this compoundAcetic Anhydride github.ioGlutaric Anhydride scifiniti.com
Crystal System-OrthorhombicMonoclinic
Space Group-PbcnP2₁/n
Key FeatureCyclic structure with three carbonyl groupsNon-planar, C₂-symmetricNon-planar six-membered ring

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the carbonyl (C=O) groups in this compound. A key feature of acid anhydrides is the presence of two distinct C=O stretching absorptions due to symmetric and asymmetric stretching modes. chemicalbook.com For a saturated cyclic anhydride like this compound, these bands are expected to appear at relatively high frequencies. Based on data from similar saturated cyclic anhydrides, the asymmetric C=O stretch typically appears in the range of 1870–1845 cm⁻¹, while the symmetric stretch is found between 1800–1775 cm⁻¹. chemicalbook.com In cyclic anhydrides, the lower frequency band is generally the more intense of the two. chemicalbook.com Additionally, the spectrum would show a strong C-O-C stretching band between 1300 and 1000 cm⁻¹. The presence of the ketone carbonyl would likely give rise to another distinct C=O stretching band.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Carbonyl compounds, including ketones and anhydrides, exhibit a characteristic weak absorption band in the UV region corresponding to an n→π* (non-bonding to anti-bonding pi orbital) transition. researchgate.netbmrb.io For simple ketones like acetone (B3395972), this absorption maximum (λ_max) occurs around 275 nm. bmrb.io It is expected that this compound would also show a similar weak absorption in this region of the UV spectrum. Stronger π→π* transitions would occur at shorter wavelengths, typically below 200 nm. hmdb.ca

Interactive Data Table: Characteristic Spectroscopic Absorptions for this compound

Spectroscopic TechniqueFunctional GroupExpected Absorption RangeNotes
IR SpectroscopyAnhydride C=O (asymmetric)1870 - 1845 cm⁻¹Higher frequency, weaker intensity band.
IR SpectroscopyAnhydride C=O (symmetric)1800 - 1775 cm⁻¹Lower frequency, stronger intensity band.
IR SpectroscopyKetone C=O~1715 cm⁻¹Standard ketone absorption.
IR SpectroscopyC-O-C Stretch1300 - 1000 cm⁻¹Strong absorption from the anhydride ether linkage.
UV-Vis SpectroscopyCarbonyl n→π*~270 - 300 nmWeak absorption band.

Derivatives of Acetonedicarboxylic Acid Anhydride: Synthesis and Transformational Chemistry

Synthesis and Reactivity of Acetyl Derivatives

The reaction of acetonedicarboxylic acid with acetic anhydride (B1165640) can yield not only acetonedicarboxylic anhydride itself but also its acetylated derivatives. rsc.org Specifically, this reaction can produce both an α-acetyl derivative and an α,α′-diacetyl derivative. rsc.org The formation of these compounds involves the acetylation of the α-carbons of the parent acid structure.

The reactivity of these acetyl derivatives is demonstrated by their reactions with amines. For instance, the mono-acetyl derivative reacts with aniline (B41778) to produce 3,5-dioxo-4-carboxyhexanilide. rsc.org The diacetyl derivative, when treated with aniline, yields more complex anil structures. rsc.org These anils can undergo further rearrangements, such as transannular rearrangements upon heating or isomerization in the presence of concentrated sulfuric acid, highlighting the intricate chemical transformations possible with these derivatives. rsc.org

Table 1: Reactions of Acetonedicarboxylic Anhydride and its Acetyl Derivatives with Aniline

ReactantReagentMajor Product
Acetonedicarboxylic AnhydrideAnilineAcetoacetanilide
α-Acetyl Acetonedicarboxylic AnhydrideAniline3,5-Dioxo-4-carboxyhexanilide
α,α′-Diacetyl Acetonedicarboxylic AnhydrideAnilineAnil Derivatives

Preparation and Synthetic Utility of Mono- and Diesters

The anhydride ring of acetonedicarboxylic acid anhydride is susceptible to nucleophilic attack by alcohols, leading to the formation of esters. libretexts.org This reaction is a fundamental transformation in the synthetic utility of anhydrides. wikipedia.org

Diester Synthesis: The preparation of diesters of acetonedicarboxylic acid can be achieved through various methods. One approach involves the reaction of the corresponding dicarboxylic acid or its anhydride with an alcohol. These diesters are valuable intermediates in organic synthesis.

Monoester Synthesis: The selective synthesis of monoesters from cyclic anhydrides like this compound presents a greater challenge, as the reaction can easily proceed to form the diester as a by-product. google.com However, reacting the anhydride with one equivalent of an alcohol can open the ring to form a monoester. wikipedia.org These monoester derivatives are particularly useful as starting materials for the synthesis of asymmetrical diesters and serve as intermediates for pharmaceuticals and agricultural chemicals. google.com The general process involves the ring-opening of the anhydride, where one carboxyl group is esterified while the other is liberated as a carboxylic acid. wikipedia.org

Table 2: General Reaction for Ester Formation from this compound

ReactantReagentProduct TypeGeneral Structure of Product
This compoundAlcohol (R'-OH)MonoesterHOOC-CH₂-CO-CH₂-COOR'

Other Functionalized Derivatives and Their Synthetic Applications

Beyond acetylation and esterification, other functional groups can be introduced to the acetonedicarboxylic acid framework to create derivatives for specific synthetic targets. A notable example is the preparation of silylated derivatives.

A key functionalized derivative is 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride. asianpubs.org This compound is synthesized from this compound, which is first prepared from citric acid. asianpubs.org The anhydride is then protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole. asianpubs.org This silyl-protected derivative is a crucial intermediate in the synthesis of rosuvastatin (B1679574), a widely used medication for lowering cholesterol. asianpubs.org This application underscores the importance of functionalized this compound derivatives in the pharmaceutical industry.

Table 3: Synthesis and Application of a Silylated Derivative

PrecursorReagentFunctionalized DerivativeSynthetic Application
This compoundtert-Butyldimethylsilyl chloride, Imidazole3-[(tert-Butyldimethylsilyl)oxy]glutaric anhydrideIntermediate for Rosuvastatin

Asymmetric Synthesis of this compound Derivatives

The creation of chiral, enantioenriched molecules is a central goal in modern organic synthesis, particularly for the development of pharmaceuticals. Asymmetric synthesis involving derivatives of this compound aims to produce optically active compounds.

The synthesis of optically active monoesters from cyclic dicarboxylic acid anhydrides can be challenging, as the reaction conditions can sometimes lead to a decrease in the optical purity of the final product. google.com The field of asymmetric synthesis often employs chiral catalysts to control the stereochemical outcome of a reaction. For instance, the enantioselective synthesis of 1,4-dicarbonyl compounds, which are structurally related to derivatives of acetonedicarboxylic acid, can be achieved from aldehydes through the synergistic action of a photocatalyst and a chiral Lewis acid catalyst. nih.gov This approach allows for the generation of products with high enantioselectivity. nih.gov While not a direct modification of a pre-existing this compound derivative, these methods illustrate the strategies used to introduce chirality into molecules with similar functional group arrays, a principle applicable to the development of asymmetric transformations involving this compound.

Q & A

Q. How can spectroscopic methods confirm the structural identity of acetonedicarboxylic acid anhydride in experimental settings?

  • Methodological Answer : Structural confirmation typically involves Fourier transform infrared (FT-IR) spectroscopy to identify carbonyl stretching vibrations. The anhydride exhibits characteristic peaks at ~1750–1850 cm⁻¹ for the cyclic ketone and anhydride carbonyl groups. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) further resolves proton environments, such as the deshielded protons adjacent to carbonyl groups (δ 3.0–4.0 ppm in ¹H NMR). Mass spectrometry (MS) corroborates the molecular ion peak (m/z 128.08) and fragmentation patterns. Real-time monitoring via ATR-FT-IR, as demonstrated in esterification studies, can track dynamic structural changes during reactions .

Q. What are the standard synthetic routes for this compound, and how can yield be optimized?

  • Methodological Answer : A common synthesis involves the condensation of acetonedicarboxylic acid with acetic anhydride under acidic catalysis. For example, sulfuric acid-mediated dehydration at 60–80°C generates the anhydride. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of acid to acetic anhydride), reaction time (~4–6 hours), and inert atmosphere to prevent hydrolysis. Post-synthesis purification via vacuum distillation or recrystallization from non-polar solvents (e.g., toluene) improves purity. Evidence from dehydroacetic acid synthesis shows that yields can drop to 35% if side reactions dominate; thus, quenching intermediates with sodium bicarbonate minimizes byproducts .

Q. What precautions are necessary to prevent hydrolysis during handling?

  • Methodological Answer : The anhydride is moisture-sensitive. Storage under anhydrous conditions (e.g., over molecular sieves) and use of dry solvents (e.g., THF, DCM) are critical. Reactions should be conducted under nitrogen/argon. Hydrolysis kinetics studies using Raman microscopy highlight rapid degradation in aqueous environments; thus, reaction setups must exclude water. For long-term stability, store at –20°C in sealed amber vials .

Advanced Research Questions

Q. How can kinetic parameters for this compound reactions (e.g., hydrolysis) be determined experimentally?

  • Methodological Answer : Pseudo-first-order kinetics can be studied using flow-through Raman microscopy or ATR-FT-IR. For hydrolysis, monitor the decay of the anhydride’s carbonyl peak (1750 cm⁻¹) and the rise of acetic acid’s peak (1700 cm⁻¹). Band-target entropy minimization (BTEM) analysis resolves overlapping spectral contributions, enabling precise quantification of reactant/product concentrations over time. Rate constants (k) are derived from linear regression of ln([anhydride]₀/[anhydride]ₜ) vs. time .

Q. What mechanistic insights explain its reactivity with amines, and how can selectivity be controlled?

  • Methodological Answer : The anhydride reacts with primary amines via nucleophilic attack at the carbonyl, forming β-ketoamide intermediates that cyclize to 4-pyridones. Selectivity depends on steric and electronic factors: bulky amines favor mono-adducts, while electron-deficient amines accelerate cyclization. For example, trifluoromethylated pyridones are synthesized under mild conditions (25°C, THF) with yields >70%. Solvent polarity and temperature (e.g., reflux vs. RT) further modulate reaction pathways .

Q. How can thermal decomposition pathways be characterized, and what stabilization strategies are effective?

  • Methodological Answer : Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) identifies decomposition products. At 175°C, citraconic anhydride forms via dehydration; at 250°C, further degradation yields CO₂ and acetonedicarboxylic acid. Stabilization involves adding radical inhibitors (e.g., BHT) or conducting reactions under reduced pressure to minimize thermal stress. Encapsulation in mesoporous silica also enhances thermal stability .

Q. How do discrepancies in reported synthesis yields arise, and how can they be resolved?

  • Methodological Answer : Yield variations (e.g., 35% vs. 60%) stem from differences in catalyst activity (H₂SO₄ vs. polyphosphoric acid), purification methods (distillation vs. recrystallization), or side reactions (e.g., dimerization). Systematic optimization via design of experiments (DoE) or response surface methodology (RSM) identifies critical parameters. For example, adjusting acetic anhydride stoichiometry from 1.2x to 1.5x may improve yields by 15% .

Q. What novel applications exist in materials science, such as surface functionalization or nanocrystal synthesis?

  • Methodological Answer : The anhydride acts as a crosslinker in polymer matrices, enhancing mechanical properties. In nanocrystal synthesis, it modifies surface ligands (e.g., citrate-coated LaF₃) to improve colloidal stability. For fluorogenic probes, it intermediates in synthesizing silicone rhodamine derivatives via stepwise acylation, enabling live-cell imaging of enzyme activity .

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